2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is a chemical compound with the molecular formula C9H12N2 . It is part of the benzodiazepine class of compounds, which are known for their wide spectrum of pharmacological effects .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine can be achieved from 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one . Other methods include a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine consists of a benzene ring fused with a seven-membered diazepine ring . The diazepine ring contains two nitrogen atoms and five carbon atoms .Chemical Reactions Analysis
Benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine, can undergo various chemical reactions. For instance, they can be reduced with lithium aluminium hydride to form the corresponding saturated heterocycles .Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine has a molecular weight of 148.21 . It has a melting point of 103 °C and a predicted boiling point of 296.0±10.0 °C . The density is predicted to be 1.014±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Applications
Novel Synthesis Methods : A significant development in the synthesis of tetrahydro-1H-benzo[b][1,5]diazepine derivatives has been reported by Shaabani et al. (2009). They introduced a one-pot method for synthesizing these derivatives, demonstrating its utility in producing compounds with broad biological activities. This method offers an efficient alternative to the synthesis of 1,5-benzodiazepines, compounds related to triflubazam and clobazam, known for their broad spectrum of biological activities (Shaabani et al., 2009).
Diverse Biological Activities : Benzo[b][1,4]diazepine derivatives, according to a study by Yin (2016), have been a focus due to their special structural features and strong physiological and pharmacological activities. These derivatives are applied in various fields, including antimicrobial, anti-neuroinflammatory, and anticancer activities. The research highlights the progress in synthesizing these compounds using different types of catalysts and their reaction mechanisms (Yin, 2016).
Pharmaceutical Relevance : In the realm of pharmaceuticals, benzo[b][1,4]diazepine derivatives have been identified as crucial pharmacophores. Their therapeutic applications range across various areas, including anxiolytics, antiarrhythmics, and HIV reverse transcriptase inhibitors (Shaabani et al., 2009).
Applications in Drug Design and Therapeutics
Enzyme Inhibitors and GPCR Ligands : The 1,3-diazepine moiety, a close relative of 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine, is extensively used in medicinal chemistry for designing enzyme inhibitors and GPCR ligands. Its presence in several biologically active compounds, including FDA-approved drugs, underscores its versatility and importance in drug design (Malki et al., 2021).
Cancer Research : In cancer research, certain palladacycles, incorporating benzo[e][1,4]diazepin-2(3H)-one, have shown promise. Their ability to inhibit cathepsin B, an enzyme implicated in cancer-related events, indicates their potential as cytotoxic agents, thus underscoring the relevance of this chemical structure in oncology (Spencer et al., 2009).
Anxiolytic and Analgesic Agents : The synthesis and pharmacological evaluation of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, which are structurally similar to 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine, have revealed their potential as anxiolytic and analgesic agents. These compounds show significant activity in interacting with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor, which is crucial for their anxiolytic and analgesic properties (Maltsev et al., 2021).
Safety And Hazards
This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also causes severe skin burns and eye damage .
Future Directions
Benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine, have a wide range of therapeutic applications and are continuously being studied for their potential uses . Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and the design of novel benzodiazepine derivatives with improved properties .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10-11H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDUOXJKEHADRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341944 | |
Record name | 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine | |
CAS RN |
6516-89-8 | |
Record name | 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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